(Z,S)-jasmololone
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Overview
Description
(Z,S)-jasmolone is a beta-hydroxy ketone that is (ZZ,S)-cinerolone in which the (2Z)-but-2-en-1-yl substituent has been replaced by a (2Z)-pent-2-en-1-yl group. It is an alicyclic ketone, a beta-hydroxy ketone, an enone, a monoterpenoid and a secondary allylic alcohol.
Scientific Research Applications
Synthesis and Radio-Labeling
- The synthesis of (±)-(Z)-jasmololone from allethrolone has been described, highlighting its utility for introducing radio-labels into cyclopentenone compounds (Pattenden & Storer, 1974).
Insect Repellent and Plant Defense
- cis-Jasmone, a related compound, is noted for its role as an insect repellent and in plant defense. Its release from plants can be induced by damage, such as insect herbivory, and has been found to be repellent in laboratory choice tests and field studies (Birkett et al., 2000).
Hormonal Regulation in Plants
- Jasmonates, including derivatives like jasmololone, regulate various aspects of plant growth, development, and environmental responses. They are particularly crucial in defense against herbivores and pathogens (Browse, 2009).
Synthesis and Chemical Studies
- (±)-Jasmololone has been synthesized using Michael addition reactions, contributing to the understanding of its chemical properties and potential applications (Takahashi et al., 1981).
Role in Rice Plant Defense
- In rice plants, jasmonic acid induces the production of volatile compounds, including monoterpenes, which play a significant role in plant defense against bacterial blight (Taniguchi et al., 2014).
Signal Transduction and Plant Immunity
- Jasmonate ZIM-domain (JAZ) proteins, related to the jasmonate signaling pathway, serve as key regulators in plant immunity and stress responses (Thines et al., 2007).
Crosstalk with Other Hormone Signaling Pathways
- JAZ proteins, which are involved in the jasmonate signaling pathway, also play a role in orchestrating the crosstalk between jasmonate and other hormone signaling pathways, illustrating the functional versatility of this protein family (Kazan & Manners, 2012).
Properties
Molecular Formula |
C11H16O2 |
---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
(4S)-4-hydroxy-3-methyl-2-[(Z)-pent-2-enyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C11H16O2/c1-3-4-5-6-9-8(2)10(12)7-11(9)13/h4-5,10,12H,3,6-7H2,1-2H3/b5-4-/t10-/m0/s1 |
InChI Key |
SVRKACAGHUZSGU-LWTINBJPSA-N |
Isomeric SMILES |
CC/C=C\CC1=C([C@H](CC1=O)O)C |
Canonical SMILES |
CCC=CCC1=C(C(CC1=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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